molecular formula C9H10N4 B1176278 trbE protein CAS No. 147416-09-9

trbE protein

Cat. No.: B1176278
CAS No.: 147416-09-9
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Description

The trbE protein is a plasmid-encoded protein found in Escherichia coli . Scientific records indicate its presence in specific E. coli strains, such as those with the nat-host pig, and it is located on the pHK17a plasmid . Gene records for trbE have been discontinued, and it is sometimes annotated as a hypothetical protein, suggesting its specific function is an active area of research . As a component of bacterial plasmid systems, the this compound is a subject of study in microbiology and genetics research, particularly concerning bacterial conjugation and plasmid maintenance. This product is designated for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human, veterinary, or household use.

Properties

CAS No.

147416-09-9

Molecular Formula

C9H10N4

Synonyms

trbE protein

Origin of Product

United States

Genetic Organization and Transcriptional Regulation of Trbe

Transcriptional and Translational Control Mechanisms

Influence of Regulatory Proteins (e.g., TrbA, KorA, KorB) on trbE Transcription

The expression of trb genes, including trbE, is subject to complex regulation involving several plasmid-encoded repressor proteins, notably TrbA, KorA, and KorB oup.compsu.eduresearchgate.net. This intricate regulatory system helps minimize the metabolic burden on the host cell by controlling the expression of transfer genes oup.com.

TrbA is a global regulator encoded within the Tra2 region oup.compsu.edu. It acts as a repressor, directly inhibiting the transcription of several promoters, including trbBp and trfAp oup.compsu.edudoi.org. TrbA shares sequence similarity with KorA oup.comresearchgate.net.

KorA is another key global regulator encoded in the central control operon of RK2 oup.compsu.eduresearchgate.net. KorA represses transcription from multiple operons on the plasmid, including trfAp psu.edudoi.orgresearchgate.net. Importantly, KorA is also needed to derepress trbAp expression, effectively acting as a switch that allows trb transcription when trfAp is repressed oup.compsu.edudoi.orgresearchgate.net.

KorB , also encoded in the central control operon, is a global repressor that binds to multiple sites on the RK2 genome and coordinates the expression of genes involved in stable inheritance and transfer oup.compsu.eduresearchgate.net. KorB directly represses trbBp asm.orgdoi.orgfrontiersin.org. While KorB can repress trfAp, it does not activate trbAp; in fact, it can have an inhibitory effect on KorA activation of trbAp doi.org. Full repression of trbBp requires the cooperative action of both KorB and TrbA asm.orgfrontiersin.orgresearchgate.net.

The interplay between these regulators, particularly the divergent arrangement of trfAp and trbAp and their differential regulation by KorA and KorB, forms a transcriptional switch that balances plasmid replication and conjugative transfer doi.orgpnas.org. When trfAp is highly active (favoring replication), it can interfere with trbAp activity asm.orgdoi.org. Repression of trfAp by KorA allows for the activation of trbAp, leading to trb gene expression and the potential for conjugation doi.org.

The regulatory effects of KorA, KorB, and TrbA on trb promoters can be summarized as follows:

RegulatorTarget PromoterEffectNotes
TrbAtrbBpRepressionCooperative repression with KorB asm.orgfrontiersin.org
TrbAtrfApRepression oup.compsu.edu
KorAtrfApRepression psu.edudoi.orgresearchgate.net
KorAtrbApActivationDerepression of trfAp allows trbAp activity oup.comdoi.org
KorBtrbBpRepressionCooperative repression with TrbA asm.orgfrontiersin.org
KorBtrfApRepression doi.org
KorBtrbApInhibitionCan inhibit KorA activation doi.org

Environmental and Cellular Cues Affecting T4SS Gene Expression

The expression of T4SS genes, including those in the trb operon, can be influenced by various environmental and cellular cues nih.gov. While the provided search results focus heavily on the plasmid-encoded regulatory proteins, some information hints at broader influences.

The concentration of KorA, a key regulator of trbAp, has been shown to vary with the growth phase of the host cell, decreasing significantly from exponential to stationary phase psu.edu. This variation in KorA levels can provide a graded response in the expression of operons it controls, potentially linking T4SS gene expression to the physiological state of the bacterial culture psu.edu.

Although not specifically detailed for trbE or the RK2 trb operon in all contexts, studies on other T4SSs and conjugative systems indicate that factors such as cell cycle progression and environmental conditions can impact tra gene expression nih.govfrontiersin.org. For instance, the expression of transfer genes is often tightly regulated to minimize the metabolic burden on the host oup.com. This suggests that conditions affecting host metabolism or energy availability could indirectly influence trb gene expression.

Furthermore, some studies touch upon the influence of external factors on conjugation frequency, which would necessarily involve changes in T4SS gene expression. For example, cadmium treatment has been shown to repress the expression of korA, korB, and trbA genes in E. coli carrying RP4, leading to increased expression of trbBp and trfAp and a higher conjugation frequency researchgate.net. This indicates that certain environmental chemicals can modulate the regulatory network controlling trb gene expression.

While the specific mechanisms by which all environmental and cellular cues affect trbE expression are not fully elucidated in the provided results, it is clear that the regulation extends beyond the core plasmid-encoded repressors and can be influenced by the host's physiological state and external environmental factors.

Molecular Architecture and Functional Localization of Trbe Protein

Classification within the VirB4 Family of Type IV Secretion System Proteins

Proteins belonging to the VirB4 family are encoded by conjugative plasmids and various Type IV Secretion Systems, which are macromolecule export machineries related to conjugation systems. nih.gov TrbE is the VirB4 homologue found in plasmid RP4 and is noted as the largest essential component of the RP4 transfer machinery. nih.gov The VirB4 family is considered the largest and most evolutionarily conserved group of proteins within T4SS. psu.eduasm.org

A central and defining feature of VirB4 proteins, including TrbE, is the presence of a nucleotide binding site. nih.govresearchgate.net This site typically includes the highly conserved Walker A (also known as the P-loop or phosphate-binding loop) and Walker B motifs. psu.eduasm.orgresearchgate.netpnas.orgwikipedia.org The Walker A motif has the consensus sequence G-x(4)-GK-[TS] and is primarily responsible for binding phosphate (B84403). wikipedia.org The lysine (B10760008) residue within the Walker A motif, along with main chain NH atoms, is critical for nucleotide binding. wikipedia.org While the presence of these motifs suggests ATPase activity, experimental evidence for ATP hydrolysis among VirB4 proteins has historically been conflicting, though recent studies have demonstrated ATPase activity for some VirB4 homologs under specific conditions. psu.eduresearchgate.netplos.org

Subcellular Localization within the Mating Pair Formation (Mpf) Complex

TrbE is localized within the Mating Pair Formation (Mpf) complex, a multiprotein assembly that constitutes the pilus assembly machinery and spans the inner and outer membranes of the bacterial cell. nih.gov The Mpf system is essential for the formation of the conjugative pilus, a prerequisite for DNA transfer during conjugation. nih.gov

RP4 TrbE is characterized as a hydrophobic protein with a predicted transmembrane helix (TMH) at its N-terminus. nih.gov It has been proposed that TrbE is anchored in the cytoplasmic membrane via this transmembrane helix. nih.gov While some VirB4 homologs may behave as soluble proteins, the presence of predicted transmembrane regions in proteins like RP4 TrbE supports their anchoring within the inner membrane. psu.edu The N-terminal domain of VirB4 proteins is generally believed to mediate interaction with the membrane and can contain one to three predicted transmembrane regions depending on the species. pnas.orgplos.org

Anchoring in the cytoplasmic membrane via its transmembrane helix is thought to allow TrbE to contribute to the stabilization of the postulated membrane-spanning Mpf complex. nih.gov This stabilization is proposed to occur in conjunction with other RP4 proteins such as TrbF, TrbI, TrbL, and TraF. nih.gov The Mpf complex forms an envelope structure that bridges the inner and outer membranes. nih.gov The stability and integrity of this complex are crucial for the proper function of the Type IV Secretion System.

TrbE supposedly fulfills its function in close proximity to other plasmid-encoded proteins within the Mpf complex. nih.gov The Mpf system, responsible for pilus assembly, is a proposed multiprotein complex containing numerous plasmid-encoded proteins. nih.gov While specific protein-protein interactions involving TrbE have been investigated, the complete network of interactions within the Mpf complex is still being elucidated. nih.gov The assembly of the conjugative pilus requires the coordinated action of many proteins within the Mpf complex. oup.comnih.gov

Mechanistic Role of Trbe in Type Iv Secretion and Conjugation

Contribution to Conjugative Pilus Assembly and Biogenesis

TrbE plays an essential role in the assembly and biogenesis of the conjugative pilus, a filamentous structure extending from the donor cell surface that mediates initial contact with the recipient cell. nih.govpnas.org The conjugative pilus is a prerequisite for DNA transfer during conjugation. nih.gov Mutations in the gene encoding TrbE have been shown to result in a complete loss of pilus production, as well as the inability to transfer DNA. nih.gov

Role in the Initial Stages of Cell-to-Cell Contact

The conjugative pilus, assembled with the involvement of proteins like TrbE, serves as the primary structure for establishing contact between the donor and recipient cells. pnas.orgwisc.edu This initial cell-to-cell contact is a critical step in the conjugation process, allowing for the formation of a stable mating pair or aggregate. mdpi.comoup.com While the pilus mediates the initial interaction, its retraction in some systems, such as the F plasmid, brings the cells into closer contact, facilitating the formation of a mating bridge. mdpi.com

Interaction with Other Proteins of the Conjugation System for Efficient DNA Transfer

TrbE is thought to function in close proximity to other plasmid-encoded proteins within the mating pair formation (Mpf) complex, a multiprotein assembly that spans the bacterial membranes. nih.gov This complex is responsible for pilus assembly and is proposed to stabilize the membrane-spanning structure. nih.gov While TrbE is considered a key component of the Mpf system, biochemical studies investigating direct protein-protein interactions between TrbE and other specific conjugation proteins like TraC, TraG, or TrbB have not shown direct interaction in some systems. nih.gov However, its essentiality for pilus production and DNA transfer strongly suggests it interacts with or facilitates the function of other proteins in the conjugation machinery. nih.gov

Functional Characterization as a Putative Molecular Motor

Proteins of the VirB4 family, including TrbE, are suggested to function as molecular motors, utilizing energy derived from nucleotide hydrolysis to power various aspects of T4SS function, such as pilus assembly and substrate transport. researchgate.netnih.govroyalsocietypublishing.orgebi.ac.uknih.govnih.govresearchgate.net Molecular motors are enzymes that convert chemical energy, typically from ATP hydrolysis, into mechanical work. nih.govnih.govresearchgate.netyoutube.comlibretexts.org

ATPase Component Activity in T4SS (e.g., CagE in H. pylori)

Many T4SSs contain ATPases that provide the energy required for their function. researchgate.netnih.govroyalsocietypublishing.orgasm.org CagE, a VirB4 homologue in the Helicobacter pylori Cag-T4SS, is an example of a VirB4 protein that functions as an ATPase and is essential for the system's activity, including pilus biogenesis and the translocation of effector proteins like CagA into host cells. ebi.ac.ukasm.orgnih.govplos.orgmdpi.com Studies on CagE have experimentally demonstrated its ATPase activity. nih.gov Like other VirB4 homologues, CagE contains conserved Walker A and Walker B motifs, which are characteristic of ATP-binding and hydrolysis sites. researchgate.netnih.gov

Biochemical Studies on Nucleotide Hydrolysis Activity of Purified TrbE

Biochemical studies on purified forms of VirB4 homologues, including a soluble derivative of RP4 TrbE and the full-length R388 TrwK, have yielded conflicting results regarding their nucleotide hydrolysis activity. Some studies reported that purified TrbE and TrwK did not hydrolyze ATP or GTP. nih.govasm.org However, other studies have provided evidence for the ATPase activity of TrwK, suggesting that the experimental conditions, such as the presence of specific salts, can influence the observed activity. asm.orgasm.org The measurement of ATPase activity in purified proteins typically involves quantifying the release of inorganic phosphate (B84403) resulting from ATP hydrolysis using methods like colorimetric assays. jove.com

Implications of Monomeric Behavior on Proposed ATPase Function

Biochemical studies on purified RP4 TrbE and R388 TrwK have indicated that these proteins behave as monomers in solution. nih.gov This observation has implications for their proposed function as ATPases, as many ATP-driven molecular machines, including some T4SS ATPases like VirB11 and VirD4, function as oligomers, often hexamers, with cooperative nucleotide hydrolysis activity. nih.govasm.orgmdpi.compnas.org While some VirB4 homologues have been reported to form oligomers, including dimers and hexamers, their oligomerization state can be dependent on factors such as membrane association and solution conditions. asm.orgpnas.orgnih.govnih.gov The observation of monomeric behavior for purified TrbE in some studies has led to questions about its mechanism of action and whether it functions as a monomer or requires interaction with other components or specific conditions to adopt an active oligomeric state for ATP hydrolysis. nih.govpnas.org However, it is important to note that the oligomeric state and ATPase activity of VirB4 proteins can be complex and may vary between different T4SSs. pnas.orgnih.gov

Facilitation of DNA Transfer and Macromolecule Export

Bacterial conjugation involves the transfer of a single-stranded DNA (ssDNA) copy of a conjugative plasmid or other mobile genetic element from a donor to a recipient cell oup.comnih.govtau.ac.il. This process is initiated by the relaxosome, which nicks the DNA at the origin of transfer (oriT) nih.govnsf.gov. The processed DNA, often bound to a relaxase protein, is then recognized and recruited to the T4SS channel nih.govnih.govnsf.gov.

TrbE, as a VirB4 homologue and a component of the Mpf system, is essential for the assembly and function of the conjugative pilus and the transmembrane channel nih.govmdpi.comasm.org. The pilus establishes the initial contact between cells, and the T4SS channel facilitates the passage of the ssDNA-protein complex nih.govasm.orgnih.gov. Studies on plasmid RP4 have shown that mutations in trbE result in the complete loss of DNA transfer ability and eliminate pilus production nih.govasm.org. This highlights TrbE's crucial involvement in building or stabilizing the machinery necessary for the physical connection and subsequent DNA translocation. Research on pVA1-type plasmids also identified trbE as an essential ATPase gene for conjugative transfer asm.org.

While the exact step where TrbE exerts its function in DNA transfer is still being elucidated, its role as a putative ATPase within the inner membrane complex suggests it provides the energy required to drive the DNA through the translocation channel or to power conformational changes in the T4SS structure that facilitate this movement nih.govmdpi.comfrontiersin.org.

Here is a summary of research findings on the essentiality of TrbE and other trb genes in conjugation:

Plasmid SystemGene MutatedEffect on ConjugationEffect on Pilus ProductionSource
RP4 (IncPα)trbEComplete lossEliminated nih.govasm.org
RP4 (IncPα)trbB, -C, -D, -F, -G, -H, -I, -LEssential (most)Involved oup.comasm.org
F-liketrbEDisrupts assembly/extensionVarious disruptions mdpi.com
pVA1-typetrbEAbolishedNot specified asm.org

Type IV secretion systems are functionally diverse and include not only conjugative systems but also those used by pathogenic bacteria to deliver effector molecules (proteins or DNA) into host eukaryotic cells nih.govfrontiersin.orgoup.comwikipedia.orgnsf.gov. TrbE, as a VirB4 homologue, shares structural and functional similarities with VirB4 proteins found in these pathogenic T4SS ebi.ac.ukoup.comebi.ac.uk.

In pathogenic T4SS, VirB4 ATPases, along with other ATPases like VirB11 and VirD4 (a coupling protein), are crucial for energizing the translocation process nih.govfrontiersin.org. VirB4 is thought to play a role in the assembly and function of the transmembrane channel and potentially in substrate unfolding or transfer nih.govfrontiersin.org. Similarly, TrbE's likely role as an ATPase in conjugative T4SS suggests a comparable function in providing the motive force for substrate translocation, albeit the substrate is typically a DNA-protein complex rather than solely protein effectors nih.govmdpi.com.

A key analogy lies in the mechanism of substrate recruitment and translocation. In both conjugative and effector translocation systems, a coupling protein (like VirD4 or its homologues, such as TraD or TraG in conjugation systems) often acts as a link between the substrate (the relaxosome-DNA complex in conjugation or the effector protein in pathogenic systems) and the T4SS channel nih.govfrontiersin.orgnih.govnsf.gov. While TrbE is not the coupling protein itself, its function as an ATPase is likely coupled to the activity of the coupling protein and other channel components to facilitate the movement of the substrate through the secretion pore nih.govmdpi.comfrontiersin.org.

For example, the Agrobacterium tumefaciens VirB/D4 T4SS, which transfers T-DNA and effector proteins to plant cells, utilizes VirB4 as a key ATPase component, analogous to TrbE in conjugation nih.govoup.comnih.gov. The Helicobacter pylori Cag T4SS, responsible for translocating the CagA effector protein into gastric epithelial cells, also features CagE, a VirB4 homologue essential for this process nih.govebi.ac.uknih.gov. These parallels highlight a conserved functional role for VirB4-family ATPases, including TrbE, in providing the energy and likely conformational changes required for the diverse range of macromolecules transported by T4SS.

Here is a comparison of VirB4 homologues in different T4SS types:

T4SS TypeRepresentative SystemVirB4 HomologuePrimary Substrate(s) TranslocatedRole of VirB4 HomologueSource
ConjugationRP4, F, pVA1-typeTrbE, TraCssDNA-protein complexesEssential for DNA transfer, pilus production, putative ATPase nih.govmdpi.comasm.orgasm.org
Effector TranslocationA. tumefaciens VirB/D4VirB4T-DNA-protein, effector proteinsEssential ATPase, involved in assembly/translocation nih.govoup.comnih.gov
Effector TranslocationH. pylori CagCagEEffector proteins (e.g., CagA)Essential ATPase, involved in pilus biogenesis/translocation nih.govebi.ac.uknih.gov

Protein Protein Interactions of Trbe

Intracomplex Interactions within the Mating Pair Formation (Mpf) Apparatus

The Mpf apparatus is a Type IV Secretion System (T4SS) responsible for the assembly of the conjugative pilus and the subsequent transfer of genetic material. The assembly and function of this multi-protein complex depend on a network of carefully orchestrated protein-protein interactions. TrbE, as an essential Mpf component, is centrally involved in this network.

While TrbE is established as a crucial element for the formation of the Mpf apparatus, detailed biochemical and structural data elucidating its direct interaction partners have been challenging to acquire due to the complex and membrane-embedded nature of the Mpf system. However, genetic and functional studies provide strong evidence for the necessity of TrbE in the assembly and stability of the core Mpf complex.

Mutational analyses have demonstrated that the absence of TrbE leads to a non-functional Mpf system, incapable of producing a conjugative pilus. This indicates that TrbE likely participates in a cascade of interactions required for the proper localization and assembly of other core components. While direct protein-protein interaction studies such as yeast two-hybrid or co-immunoprecipitation have not definitively mapped a direct interaction between TrbE and TrbF, TrbI, TrbL, or TraF in all systems, their co-requirement for a functional Mpf apparatus suggests a close functional relationship.

It is hypothesized that TrbE may act as a scaffold or chaperone-like protein, facilitating the correct assembly of other subunits. For instance, the proper integration and functioning of inner membrane proteins like TrbL and periplasmic components such as TrbI are dependent on the presence of a stable core structure, to which TrbE is a key contributor. TraF, another essential Mpf protein, is also part of this intricate assembly, and its function is likely coordinated with that of the Trb proteins, including TrbE. The association of TrbE with these core components is therefore considered essential, though it may be indirect and mediated by other proteins within the complex.

Known and Inferred Interactions of TrbE with Core Mpf Components

Interacting ProteinNature of AssociationSupporting Evidence
TrbFIndirect/FunctionalCo-essentiality for Mpf apparatus function.
TrbIIndirect/FunctionalRequired for the structural integrity of the complex where TrbE is a component.
TrbLIndirect/FunctionalCo-dependence for pilus assembly.
TraFIndirect/FunctionalEssential for the formation of a functional transfer apparatus, implying coordinated action with TrbE.

Role in Phage Adsorption via Pilus Structure

The conjugative pilus, the assembly of which is dependent on TrbE, serves as a primary attachment site for certain bacteriophages, known as male-specific or donor-specific phages. The presence and correct conformation of the pilus are therefore direct determinants of the bacterium's susceptibility to these viruses.

TrbE's role in phage adsorption is a direct consequence of its essential function in pilus biogenesis. Without a functional TrbE protein, the Mpf apparatus fails to assemble a pilus, thereby rendering the host bacterium resistant to phages that use this structure as their receptor. The pilus provides a specific binding site for phage proteins, initiating the infection process. Therefore, any disruption in the Mpf assembly pathway, including the loss of TrbE function, effectively blocks this initial step of phage infection.

While TrbE itself does not directly interact with phage particles, its contribution to the structural integrity and surface presentation of the pilus is indispensable for phage recognition and binding. The intricate machinery of the Mpf, with TrbE as a key component, thus plays a dual role in the life of the bacterium: facilitating genetic exchange through conjugation and, inadvertently, providing an Achilles' heel for phage predation.

TrbE's Role in Phage Adsorption

ProcessRole of TrbEOutcome of TrbE Dysfunction
Pilus AssemblyEssential structural or assembly component of the Mpf apparatus.Failure to produce a conjugative pilus.
Phage AdsorptionIndirectly enables phage binding by facilitating the formation of the pilus (the phage receptor).Resistance to donor-specific bacteriophages.

Evolutionary and Phylogenetic Analysis of Trbe Homologs

Conservation and Divergence Across Diverse Bacterial Species and Conjugative Plasmids

Despite this high degree of conservation, notable divergence can be observed, reflecting the adaptation of these proteins to specific bacterial hosts and plasmid backbones. For instance, a comparison of the TrbE/VirB4 proteins from two different conjugation systems on plasmids pT173b and pT173c within the same rhizobial strain showed a high identity of 91%. researchgate.net This suggests a relatively recent divergence or strong selective pressure to maintain a similar function within the same cellular environment. In contrast, comparisons across more distantly related systems would likely reveal lower, yet still significant, sequence identity, highlighting the evolutionary distance and functional specialization.

The conservation of TrbE and its homologs is critical for the assembly and function of the T4SS apparatus. Most mutations introduced into the trbE gene of plasmid RP4 through site-directed mutagenesis resulted in a complete loss of function, abolishing pilus production, propagation of plasmid-specific phages, and DNA transfer capabilities in Escherichia coli. nih.gov This demonstrates the stringent structural and functional constraints on the TrbE protein.

FeatureDescriptionSignificance
Conserved Motifs Four common motifs and one conserved domain are shared among VirB4 family members. nih.govEssential for the fundamental ATPase activity and interaction with other T4SS components.
Sequence Identity High sequence identity (e.g., 91% between TrbE/VirB4 on plasmids pT173b and pT173c) is observed in closely related systems. researchgate.netIndicates conserved function and evolutionary relatedness.
Functional Constraints Most mutations in key regions of TrbE lead to a loss of T4SS function. nih.govHighlights the critical role of conserved residues in protein structure and activity.

Phylogenetic Relationships within the VirB4 Family of Proteins

Phylogenetic analyses have been instrumental in classifying the vast and diverse family of VirB4-like proteins, to which TrbE belongs. These studies, often based on protein sequence alignments, have established that T4SSs can be broadly categorized into two main subtypes: Type IVA (T4ASS) and Type IVB (T4BSS). nih.govnih.gov The T4ASS are represented by the archetypal Agrobacterium tumefaciens VirB/VirD4 system, while the T4BSS are exemplified by the Legionella pneumophila Dot/Icm system. nih.govnih.gov

Phylogenetic trees generated from alignments of TrbE/VirB4 proteins show distinct clades that often correspond to the type of conjugation system and the host bacterium. researchgate.net For example, a phylogenetic analysis of TrbE/VirB4 proteins in rhizobial plasmid conjugation systems revealed distinct groupings that correlate with different types of relaxases and coupling proteins, suggesting a co-evolution of these essential T4SS components. researchgate.net

Furthermore, detailed phylogenomics has established that nearly all T4SSs possess two signature ATPases, which are homologs of the A. tumefaciens VirD4 and VirB4 subunits. nih.gov The phylogenetic relationships derived from these conserved ATPases provide a robust framework for classifying T4SSs and understanding their evolutionary origins. nih.gov It has been shown that VirB4-like proteins from various plasmids can be clustered into specific mating pair formation (MPF) types, such as the MPF-T type, which is broadly distributed across different bacterial classes. researchgate.net

Phylogenetic GroupKey CharacteristicsRepresentative Systems
Type IVA (T4ASS) Homologous to the A. tumefaciens VirB/VirD4 system. nih.govwikipedia.orgA. tumefaciens VirB/VirD4, RP4 Trb
Type IVB (T4BSS) Homologous to the L. pneumophila Dot/Icm system. nih.govwikipedia.orgL. pneumophila Dot/Icm
MPF-T Type A specific cluster of VirB4-like proteins involved in the secretion channel and pilus biogenesis. researchgate.netFound in a wide range of plasmids in various bacterial hosts. researchgate.net

Evolutionary History of Type IV Secretion Systems and Horizontal Gene Transfer

The evolutionary history of T4SS is intricately linked with horizontal gene transfer (HGT). nih.gov Detailed phylogenomic analyses have strongly indicated that T4SSs evolved from ancient conjugation machines whose primary function was the dissemination of mobile DNA elements between bacterial species. nih.govnih.gov This ancestral function of conjugation is considered the primordial state from which the more specialized functions of effector translocation have evolved. nih.gov

The evolution of T4SS has been dominated by HGT, as evidenced by the lack of congruence between the phylogenetic trees of T4SS components and the presumed evolutionary divergence patterns of the host bacterial species. nih.gov This indicates that T4SS gene clusters have been frequently transferred between distantly related bacteria, leading to their widespread distribution and functional diversification. nih.gov

The acquisition of novel domains or entire subunits has allowed T4SS to evolve into specialized nanomachines. nih.gov This process of genetic and structural mosaicism has generated the extensive diversity observed in modern T4SSs. nih.gov The evolutionary trajectory suggests that functional shifts from conjugation to effector secretion have occurred independently on multiple occasions, often coinciding with instances of HGT between different bacterial lineages. nih.gov This highlights the remarkable adaptability of T4SSs, which have been co-opted for a variety of functions beyond their original role in DNA transfer.

Functional Divergence of TrbE Homologs in Different T4SS Contexts

The functional divergence of TrbE homologs is a direct consequence of the evolutionary pressures exerted on different T4SSs. While the core ATPase function is generally conserved, the specific roles and regulatory interactions of TrbE homologs can vary significantly depending on the context of the T4SS.

For instance, in conjugative systems, TrbE is essential for the assembly of the pilus, a structure crucial for establishing contact with a recipient cell for DNA transfer. nih.gov In effector translocator systems, which are often employed by pathogenic bacteria to deliver virulence factors into host cells, the VirB4 homolog may have adapted to interact with a different set of substrates (proteins instead of DNA-protein complexes) and may be subject to different regulatory cues within the host environment. nih.govnih.gov

The adaptation of T4SSs for different functions, such as effector translocation, has been a key driver of the functional divergence of their components, including TrbE homologs. nih.gov The acquisition of new substrates and the interaction with different cellular partners (both bacterial and eukaryotic) have likely shaped the evolution of TrbE to optimize its function in these specialized contexts. nih.govnih.gov This functional diversification is a testament to the evolutionary plasticity of the T4SS and its core components.

Advanced Research Methodologies for Studying Trbe Protein

Structural Biology Techniques

Structural biology techniques are essential for elucidating the three-dimensional architecture of TrbE and its interactions with other components of the T4SS and the conjugative pilus.

Electron Microscopy and Immunodetection for Pilus Visualization

Electron microscopy, including transmission electron microscopy (TEM), is a common technique for visualizing bacterial pili, the extracellular appendages associated with many T4SSs. nih.govnih.gov While traditional electron microscopy allows for nanoscale visualization, sample preparation methods can sometimes shear structures from the cell surface, limiting comprehensive analysis of pilus length and number. nih.gov

Immunodetection techniques, often combined with electron microscopy, enhance the specificity of visualization by using antibodies that target specific proteins. Immunogold labeling, for instance, allows for the identification of pili-like structures and their localization. frontiersin.orgnih.gov Studies have utilized immunogold electron microscopy with pilin-specific antibodies to visualize conjugative pili on the surface of bacteria like Acidithiobacillus ferrooxidans and Streptococcus pneumoniae. frontiersin.orgnih.gov Immunofluorescence microscopy can also be used to investigate the spatial distribution of T4SS components, although visualizing thin pilus structures can be challenging and may require specialized labeling techniques. nih.govfrontiersin.orgasm.org

Cell Biology and Imaging Techniques

Cell biology and imaging techniques are crucial for understanding the dynamic behavior and spatial organization of TrbE within the living bacterial cell.

Subcellular Localization Studies within Bacterial Cells

Determining the precise subcellular localization of TrbE is fundamental to understanding its function within the T4SS, which spans the bacterial cell envelope. Proteins in bacteria localize to specific sites to form an organized internal architecture. nih.govnih.govresearchgate.net The T4SS is a multi-component complex embedded in the bacterial membranes, and TrbE, as an ATPase component, is typically associated with the inner membrane. nih.govnih.gov

Studies on protein localization in bacteria utilize various imaging techniques, including fluorescence microscopy, to visualize the distribution of proteins within the cell. Immunofluorescence microscopy has been used to investigate the spatial distribution of T4SS components in bacteria. frontiersin.org While direct visualization of TrbE's precise location within the T4SS complex in live cells remains challenging, techniques like cell fractionation can be used to experimentally validate localization predictions and isolate proteins from different cellular compartments such as the inner membrane, outer membrane, periplasm, and cytoplasm in Gram-negative bacteria. tandfonline.com Understanding how proteins like TrbE are targeted to and maintained at their specific locations within the dynamic bacterial cell is an active area of research. nih.govnih.govresearchgate.net

Bioinformatic and Computational Approaches

Bioinformatic and computational approaches are invaluable for analyzing TrbE's sequence, identifying conserved functional elements, and predicting structural features.

Multiple Sequence Alignment for Conserved Motif Identification

Multiple sequence alignment (MSA) is a computational technique used to compare protein sequences from different organisms or homologs within the same organism. By aligning multiple related sequences, MSA can reveal conserved regions, motifs, and residues that are likely to be functionally or structurally important. youtube.comquora.comamrita.edu

Applying MSA to the VirB4 protein family, which includes TrbE, has been instrumental in identifying common features and conserved motifs. A study involving the MSA of 19 members of the VirB4 family, including TrbE from plasmid RP4, identified four common motifs and one conserved domain. nih.govnih.gov Site-directed mutagenesis experiments targeting these conserved motifs in RP4 TrbE demonstrated their essentiality for the protein's activities, including pilus production, propagation of plasmid-specific phages, and DNA transfer ability. nih.govnih.gov These findings highlight the critical role of these conserved regions in TrbE function and provide targets for further investigation.

Below is a conceptual representation of the types of data that can be derived from research methodologies applied to TrbE, presented in a table format.

Research MethodologyApplication to TrbE/T4SSKey Information Gained
Transmission Electron Microscopy (TEM)Visualization of pili and T4SS structuresMorphology, dimensions, and presence of extracellular appendages.
Immunodetection (Immunogold/IF)Localization of TrbE or pilus componentsSubcellular location within the bacterial cell, association with pili.
Cryo-Electron Microscopy (Cryo-EM)High-resolution structural analysis of T4SS complexesDetailed architecture of the core complex, arrangement of subunits.
Subcellular FractionationExperimental validation of protein localizationDistribution of TrbE among cellular compartments (inner membrane, cytoplasm).
Multiple Sequence Alignment (MSA)Comparison of TrbE sequences with homologsIdentification of conserved motifs and domains, evolutionary relationships.
Site-Directed MutagenesisFunctional analysis of specific residues/motifs in TrbEEssentiality of conserved regions for pilus production, conjugation, etc.

Below is a table summarizing conserved motifs identified in the VirB4 family, including TrbE, based on a multiple sequence alignment study.

Motif NameDescriptionFunctional Significance (based on TrbE mutations)
Walker motif AInvolved in nucleotide bindingEssential for pilus production, phage adsorption, and DNA transfer. nih.govnih.gov
Walker motif BInvolved in nucleotide binding and hydrolysisEssential for pilus production, phage adsorption, and DNA transfer. nih.govnih.gov
Motif 3Conserved regionEssential for pilus production, phage adsorption, and DNA transfer. nih.govnih.gov
Motif 4Conserved regionEssential for pilus production, phage adsorption, and DNA transfer. nih.govnih.gov
Conserved DomainLarger conserved regionEssential for pilus production, phage adsorption, and DNA transfer. nih.govnih.gov

Phylogenetic Tree Construction for Evolutionary Relationships

Homology Modeling of TrbE Structure

Homology modeling, also known as comparative modeling, is a computational technique used to predict the three-dimensional structure of a protein based on the experimentally determined structure of a related homologous protein (a template). youtube.comproteopedia.orgyoutube.com This method is particularly valuable when experimental structures for the target protein, such as TrbE, are not available.

The process of homology modeling involves several key steps:

Template Selection: Identifying one or more protein structures in public databases (like the Protein Data Bank) that are homologous to the target protein sequence. The degree of sequence identity between the target and template is a critical factor influencing the accuracy of the model. proteopedia.org

Sequence Alignment: Creating an accurate alignment between the target TrbE sequence and the template sequence(s). Gaps and insertions/deletions in the alignment can introduce uncertainties in the model. proteopedia.org

Model Construction: Building the 3D model of TrbE based on the template structure and the sequence alignment. This involves copying the backbone coordinates from the template for aligned regions and modeling loops and side chains.

Model Evaluation: Assessing the quality of the generated model using various validation tools that check stereochemistry, energy, and other structural features.

While traditional homology modeling relies on experimentally determined structures, more recent advancements in protein structure prediction, particularly machine learning-based methods like AlphaFold, have revolutionized the field. proteopedia.orglibretexts.orgnih.gov AlphaFold can predict highly accurate 3D models directly from amino acid sequences, often comparable in accuracy to experimental structures. libretexts.orgnih.gov The UniProt database, a comprehensive resource for protein information, often includes links to AlphaFold predicted structures for its entries, including proteins like TrbE. uniprot.orgebi.ac.uk These predicted structures can serve as valuable resources for studying the potential conformation and structural features of TrbE protein, including the location of conserved motifs like the Walker A and B boxes involved in ATP binding and hydrolysis, which are characteristic of VirB4 homologs. nih.govresearchgate.net

Future Research Directions and Unresolved Questions

Elucidation of the Precise Molecular Mechanism of TrbE-Mediated Pilus Assembly and Extension

The conjugative pilus, a surface appendage, is essential for initiating contact between donor and recipient cells during bacterial conjugation. oup.com TrbE is known to be required for pilus formation and its activities, including pilus production. nih.gov While it is understood that pilus biogenesis requires energy, likely provided by VirB4-like proteins such as TrbE, the precise molecular mechanism by which TrbE facilitates pilus assembly and extension remains largely unknown. nih.govmdpi.com Future studies aim to detail the step-by-step process, identifying how TrbE utilizes energy to drive the polymerization of pilin (B1175004) subunits and the subsequent elongation of the pilus structure. nih.govmdpi.com Research into the dynamics of pilus extension and retraction cycles, observed in systems like the F-pilus, could provide insights into the energy-dependent steps mediated by TrbE. nih.gov

Clarification of TrbE's ATPase Activity in the Context of its Multimeric State and Interactions

TrbE is a member of the VirB4 family, characterized by a nucleotide binding site, specifically a type A nucleotide binding site (Walker box A). nih.gov Proteins of the VirB4 family are proposed traffic nucleoside triphosphatases. nih.gov However, biochemical studies on purified forms of TrbE and its homologs have yielded conflicting results regarding their ATPase activity and multimeric state in solution. nih.gov For instance, studies on a soluble derivative of RP4 TrbE and the full-length R388 TrwK (a VirB4 homolog) indicated that these purified proteins did not hydrolyze ATP or GTP and behaved as monomers in solution. nih.gov In contrast, studies on TraB, another VirB4 homolog from the pKM101 conjugation system, suggested that while a dimeric membrane form was unable to hydrolyze ATP, a primarily hexameric soluble form was capable of ATP hydrolysis. nih.gov Furthermore, both the N- and C-terminal domains of TraB showed ATP-hydrolyzing activity. nih.gov These findings highlight the need for further research to clarify TrbE's ATPase activity, particularly in the context of its multimeric state within the Mpf complex and its interactions with other T4SS components. Understanding how TrbE's oligomerization state influences its nucleotide hydrolysis activity is a key unresolved question.

Dynamics of TrbE Interactions with Other T4SS Components During DNA Transfer

TrbE is an essential component of the T4SS, which mediates the transfer of DNA from a donor to a recipient cell. nih.govoup.com This process involves a complex interplay between numerous T4SS proteins, including the relaxosome, coupling protein, and the Mpf complex. oup.comnih.gov While some protein-protein interactions within T4SS have been identified, the dynamic nature of these interactions during the DNA transfer process is not fully understood. mdpi.comtandfonline.com Specifically, the dynamics of TrbE's interactions with other T4SS components throughout the different stages of DNA transfer, from mating pair formation to DNA translocation, remain to be elucidated. oup.comnih.gov Research using techniques to study protein-protein interactions in vivo and in real-time during conjugation could provide valuable insights into the transient associations and conformational changes involving TrbE that are crucial for efficient DNA transfer. oup.commdpi.com Although studies on the Agrobacterium tumefaciens VirB/D4 T4SS have shown that the VirB4 homolog (VirB4) does not directly interact with the DNA substrate but is required for substrate transfer to other subunits, the specific interactions of TrbE during DNA transfer in other systems warrant further investigation. tandfonline.comnih.gov

Investigation into Environmental Triggers and Regulatory Networks Governing trbE Expression in vivo

The expression of genes encoding T4SS components, including trbE, is often tightly regulated to ensure that the energy-intensive process of conjugation occurs under favorable conditions. oup.com These genes are typically organized in operons under the control of different promoters. oup.com While the genetic organization of transfer genes in plasmids like RP4 and F factor has been studied, a comprehensive understanding of the environmental triggers and regulatory networks that govern trbE expression in vivo is still needed. oup.comoup.com Factors such as nutrient availability, cell density, and the presence of potential recipient cells could influence the expression levels of trbE and other transfer genes. europa.eu Future research should aim to identify the specific environmental signals and the transcriptional regulators that control trbE expression, providing insights into how bacteria sense their environment and modulate their conjugative activity. frontiersin.orgnih.govpsu.edu Understanding these regulatory mechanisms could have implications for controlling the spread of mobile genetic elements, including antibiotic resistance genes. diva-portal.org

Q & A

Q. What computational frameworks analyze evolutionary divergence of TrbE homologs in antibiotic-resistant pathogens?

  • Methodological Answer :
  • Phylogenetic analysis : Build maximum-likelihood trees using TrbE sequences from multidrug-resistant plasmids (e.g., IncP-1, IncF) .
  • Positive selection analysis : Use PAML to detect sites under diversifying selection in clinical isolates .
  • Structural comparisons : Superimpose TrbE homologs from resistant vs. susceptible strains to identify resistance-linked mutations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.